1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one hydrochloride
Overview
Description
1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one hydrochloride is a chemical compound that belongs to the class of diazepanes. Diazepanes are seven-membered nitrogen-containing heterocycles that have significant applications in medicinal chemistry due to their diverse biological properties. This compound is of interest in various fields, including pharmaceuticals, due to its potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the intramolecular asymmetric reductive amination of aminoketones using imine reductases . This method allows for the efficient production of chiral diazepanes with high enantiomeric excess.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as imine reductases, can be scaled up for industrial applications, providing an environmentally friendly and cost-effective approach .
Chemical Reactions Analysis
Types of Reactions
1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The diazepane ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted diazepanes with various functional groups.
Scientific Research Applications
1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one hydrochloride involves its interaction with specific molecular targets. For example, similar compounds like Ripasudil act as Rho kinase inhibitors, affecting smooth muscle contraction and reducing intraocular pressure . The compound may interact with similar pathways, influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Ripasudil: A Rho kinase inhibitor used to treat glaucoma and ocular hypertension.
Fasudil: Another Rho kinase inhibitor with similar therapeutic applications.
Suvorexant: A dual orexin receptor antagonist used for treating insomnia.
Uniqueness
1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one hydrochloride is unique due to its specific structural features and potential therapeutic applications. Its synthesis via biocatalytic methods offers advantages in terms of enantioselectivity and environmental sustainability .
Properties
IUPAC Name |
1-(1,4-diazepan-1-yl)-3-methylbutan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-9(2)8-10(13)12-6-3-4-11-5-7-12;/h9,11H,3-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCZTQGWFCMLLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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